2-ethyl-N-(1-hydroxybut-3-yn-2-yl)benzenesulfonamide
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Overview
Description
2-ethyl-N-(1-hydroxybut-3-yn-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(1-hydroxybut-3-yn-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzenesulfonamide Core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Attachment of the Hydroxybutynyl Group: This step involves the addition of a hydroxybutynyl group through reactions such as Sonogashira coupling, which requires a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes would focus on cost-effectiveness and scalability, ensuring that the synthesis is economically viable.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(1-hydroxybut-3-yn-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the hydroxybutynyl group can be reduced to a double or single bond.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
2-ethyl-N-(1-hydroxybut-3-yn-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antibiotic or anticancer agent.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(1-hydroxybut-3-yn-2-yl)benzenesulfonamide involves its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. This mimicry can inhibit enzyme activity, leading to antibacterial effects. Additionally, the hydroxybutynyl group can interact with various molecular pathways, potentially leading to anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group.
N-ethyl-o-toluenesulfonamide: Similar sulfonamide core but different substituents.
Uniqueness
2-ethyl-N-(1-hydroxybut-3-yn-2-yl)benzenesulfonamide is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties. The presence of both an ethyl group and a hydroxybutynyl group makes it versatile for various applications, distinguishing it from other sulfonamides.
Properties
IUPAC Name |
2-ethyl-N-(1-hydroxybut-3-yn-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-3-10-7-5-6-8-12(10)17(15,16)13-11(4-2)9-14/h2,5-8,11,13-14H,3,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVPPAYMRZUPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)NC(CO)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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